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L-dopachrome tautomerase (197-205)

Cat. No.: B1575225
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Description

Enzymatic Classification and Nomenclature (EC 5.3.3.12)

L-dopachrome tautomerase is formally classified as an isomerase, specifically an intramolecular oxidoreductase that transposes C=C bonds. wikipedia.org Its systematic name is L-dopachrome keto-enol isomerase. wikipedia.orgqmul.ac.uk The Enzyme Commission (EC) has assigned it the number EC 5.3.3.12 . wikipedia.orgqmul.ac.ukexpasy.org This classification reflects its function in catalyzing the tautomerization of L-dopachrome. ontosight.ai

The enzyme is known by several other names, which are listed in the table below. wikipedia.orgqmul.ac.ukgenome.jp

Accepted Name Systematic Name Other Names
L-dopachrome isomeraseL-dopachrome keto-enol isomeraseDopachrome (B613829) tautomerase, Tyrosinase-related protein 2 (TRP-2), TRP2, Dopachrome conversion factor (DCF), DCT

This enzyme is stereospecific for L-dopachrome and utilizes zinc as a cofactor. qmul.ac.ukgenome.jp The chemical reaction it catalyzes is the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylate. wikipedia.orgqmul.ac.uk

Discovery and Initial Characterization as a Melanogenic Enzyme

L-dopachrome tautomerase was identified as a key enzyme in melanogenesis, the process of melanin (B1238610) synthesis. ontosight.ai Its primary role is to catalyze the rearrangement of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). ontosight.ainih.govnih.gov This step is critical in the eumelanin (B1172464) pathway, which produces the most common type of melanin found in skin, hair, and eyes. ontosight.ai

The discovery of DCT helped to elucidate a crucial control point in melanin production. In the absence of DCT, L-dopachrome spontaneously converts to 5,6-dihydroxyindole (B162784) (DHI). nih.govresearchgate.net The enzymatic conversion to DHICA by DCT is significant because DHICA is less reactive than DHI. nih.govresearchgate.net This enzymatic control over the pathway helps to regulate the type of melanin produced and may offer a protective mechanism against the potential cytotoxicity of certain melanin precursors. nih.govresearchgate.net Early research demonstrated that DCT activity could influence the ratio of DHICA to DHI, thereby affecting the final composition of the melanin polymer. researchgate.net

L-Dopachrome Tautomerase as a Member of the Tyrosinase-Related Protein (TRP) Family (TRP-2)

Further research into the genetics and biochemistry of pigmentation led to the cloning of genes related to tyrosinase, the primary enzyme in melanin synthesis. This work revealed a family of tyrosinase-related proteins (TRPs), and L-dopachrome tautomerase was identified as tyrosinase-related protein-2 (TRP-2). nih.govnih.goved.ac.uk

The TRP family members, including tyrosinase (TRP-1) and TRP-2, share significant structural homology and are all involved in melanogenesis. nih.govnih.gov TRP-2 was specifically shown to possess dopachrome tautomerase activity. nih.govnih.gov The gene encoding TRP-2, often referred to as the DCT gene, is located on chromosome 13 in humans and chromosome 14 in mice. ed.ac.ukwikipedia.org Mutations in this gene have been linked to variations in coat color in animals, highlighting its essential role in pigmentation. ed.ac.uknih.gov

Protein Family Specific Protein Function
Tyrosinase-Related Proteins (TRP)Tyrosinase-Related Protein 2 (TRP-2)L-dopachrome tautomerase activity

Significance of L-Dopachrome Tautomerase within Contemporary Biochemical Research

L-dopachrome tautomerase continues to be a subject of significant interest in modern biochemical research for several reasons. Its role in regulating the eumelanin pathway makes it a key target for understanding and potentially modulating skin and hair pigmentation. ontosight.ai Dysregulation of DCT activity has been implicated in pigmentation disorders such as albinism. ontosight.aireceptor.ai

Furthermore, the cytoprotective role of DCT is an active area of investigation. nih.govwikigenes.org By converting L-dopachrome to the less reactive DHICA, the enzyme may mitigate oxidative stress and the formation of potentially harmful intermediates within melanocytes. nih.govresearchgate.net This has implications for understanding the mechanisms of melanoma, a type of skin cancer. wikigenes.org The study of DCT and other TRP family members provides a deeper understanding of the complex regulatory network that governs melanin synthesis and its role in both normal physiology and disease. wikigenes.orgnih.gov

Properties

sequence

LLGPGRPYR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

L-dopachrome tautomerase (197-205)

Origin of Product

United States

Enzymatic Catalysis and Reaction Mechanism of L Dopachrome Tautomerase

Substrate Specificity and Recognition of L-Dopachrome

L-dopachrome tautomerase exhibits a high degree of specificity for its substrate, L-dopachrome. This specificity is crucial for the precise control of the melanin (B1238610) biosynthetic pathway.

The enzyme demonstrates strict stereospecificity, preferentially binding to and catalyzing the tautomerization of L-dopachrome. nih.gov It shows no activity towards D-dopachrome or other analogues such as α-methyldopachrome, dopaminochrome, adrenochrome (B1665551) methyl ether, and deoxyadrenochrome. nih.gov This highlights the precise three-dimensional recognition required for enzymatic activity.

The presence of a carboxyl group, either in its free form or as a methyl ester, is essential for the recognition of the substrate by the enzyme. nih.gov This is evidenced by the fact that dopachrome (B613829) methyl ester can act as a substrate. nih.gov Studies with various indole (B1671886) derivatives have shown that those with a carboxyl group at a specific distance from the indole ring act as more potent inhibitors, further emphasizing the critical role of this functional group in substrate binding. nih.gov For instance, indole derivatives with a side chain at the third position of the ring and a carboxyl group at the gamma position of this chain, like L-tryptophan and indole-3-propionic acid, are stronger inhibitors than those where the carboxyl group is positioned differently. nih.gov

Catalytic Activity: Conversion of L-Dopachrome to 5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA)

The primary catalytic function of L-dopachrome tautomerase is the conversion of L-dopachrome into 5,6-dihydroxyindole-2-carboxylic acid (DHICA). abcam.comuniprot.orgreceptor.ainih.govresearchgate.netnih.govnih.gov This enzymatic rearrangement is a crucial step in the eumelanin (B1172464) pathway. researchgate.netnih.gov In the absence of DCT, L-dopachrome spontaneously rearranges to form 5,6-dihydroxyindole (B162784) (DHI), a more reactive and potentially cytotoxic intermediate. nih.govnih.gov By channeling the reaction towards DHICA formation, DCT helps to limit the production of these more toxic decarboxylated indolic species within melanocytes. nih.gov

Mechanistic Models of Tautomerization

The precise mechanism by which L-dopachrome tautomerase catalyzes the tautomerization of L-dopachrome is an area of active research. Several models have been proposed to explain this catalytic process.

Evidence suggests that L-dopachrome tautomerase is a zinc-containing enzyme. nih.govresearchgate.netnih.gov Direct analysis of purified DCT has revealed the presence of zinc atoms, while copper is absent. nih.govnih.gov Reconstitution experiments, where the apoenzyme (enzyme without its metal cofactor) is treated with various ions, have confirmed that zinc is the essential metal cofactor for its tautomerase activity. nih.govresearchgate.netnih.gov It is proposed that the zinc ion is chelated by highly conserved histidine residues, which are homologous to the copper-binding sites in tyrosinase. researchgate.netnih.gov This zinc-centered active site is believed to facilitate the tautomerization reaction. researchgate.netnih.gov A proposed mechanism involves a tetrahedrical coordination of the zinc ions in the enzyme's active site. researchgate.netnih.gov

L-dopachrome tautomerase shares functional similarities with other tautomerases, such as the macrophage migration inhibitory factor (MIF). MIF, also known as L-dopachrome isomerase, can catalyze the conversion of dopachrome to DHICA. wikipedia.org Both MIF and its homologue, D-dopachrome tautomerase (D-DT), are involved in various physiological and pathological processes, including immune responses and cancer. nih.govmdpi.comnih.gov While both MIF and D-DT can bind to the receptor CD74, they exhibit differences in their interactions with other receptors. mdpi.com D-DT shares about 34% amino acid homology with MIF and has a highly conserved tertiary structure. nih.govmdpi.com The comparison of these enzymes provides insights into the evolution and functional diversity of tautomerases.

Kinetic Parameters and Characterization of L-Dopachrome Tautomerase Activity

The activity of L-dopachrome tautomerase is characterized by its ability to direct the synthesis of DHICA-rich eumelanins. While specific kinetic constants such as Kcat and Km values for human DCT are not extensively reported in publicly available literature, the enzyme's function has been characterized through various assays and mutational studies.

The activity of DCT is commonly measured using high-performance liquid chromatography (HPLC). This method quantifies the enzymatic activity by monitoring the rate of disappearance of the L-dopachrome substrate and the corresponding production of DHICA. researchgate.net The results of such assays are typically expressed as the amount of product formed per microgram of protein per hour at a controlled temperature, for instance, 37 °C. researchgate.net Another method involves spectrophotometrically measuring the loss in absorbance of the substrate at a specific wavelength, such as 475 nm.

Studies on mutant forms of DCT have provided significant insight into its functional importance. In mice, mutations at the slaty coat color locus, which corresponds to the gene for DCT, result in a significant reduction in the enzyme's catalytic activity. ed.ac.uk For example, melanocyte extracts from mice with the slaty mutation show a threefold or greater decrease in DCT activity. ed.ac.uk This loss of function directly impacts the type of melanin produced. Chemical analysis of melanocytes carrying DCT mutations reveals a dramatic decrease in eumelanin content and a corresponding, unexpected increase in pheomelanin levels. nih.gov This demonstrates DCT's pivotal role in regulating the final quality and quantity of melanin. nih.gov Furthermore, research has shown that DCT can decrease the binding of reactive indolic melanin intermediates to proteins in a concentration-dependent manner, highlighting its role in cellular protection. ed.ac.uknih.gov

Research Findings on Melanin Biosynthesis in DCT-Mutant Melanocytes

The following table summarizes the findings from a study on melanocytes derived from mice with different mutations in the Dct gene, illustrating the enzyme's impact on melanin production.

Cell Line (Genotype)Eumelanin Content (% of Control)Pheomelanin Content (Fold Increase vs. Control)PTCA/Total Melanin Ratio
Non-agouti black (Wild-type)100%1xHigh
slaty (Dctslt)4%5xLow
slaty light (Dctslt-lt)24%26xIntermediate
The Pyrrole-2,3,5-tricarboxylic acid (PTCA) to total melanin ratio is an indicator of DHICA-derived units in the melanin polymer. Data sourced from a study on congenic C57BL/6J non-agouti black mice. nih.gov

Molecular Structure and Specific Domain Analysis of L Dopachrome Tautomerase

Overall Protein Architecture and Quaternary Structure

L-dopachrome tautomerase is a type I membrane protein, typically located in the melanosome membrane. nih.govuniprot.org The human form of the enzyme is composed of 519 amino acids and has a molecular weight of approximately 59 kDa. genecards.orgrcsb.org While it can exist as a monomer, evidence suggests that DCT can form complexes with other tyrosinase-related proteins, such as tyrosinase (TYR), indicating a more complex quaternary structure within the melanosome. uniprot.org

Homology to Other Tyrosinase-Related Proteins and Metalloenzymes

DCT is a member of the tyrosinase-related protein family, which also includes tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1). biorxiv.orgnih.gov These proteins share significant sequence homology and similar predicted structural features, and all play roles in the melanin (B1238610) synthesis pathway. nih.govcapes.gov.br While TYR initiates the pathway, DCT and TYRP1 act at later stages. biorxiv.org The homology extends to the domain organization, which includes two metal-binding domains and a C-terminal transmembrane domain. nih.gov DCT also shares structural and functional similarities with D-dopachrome tautomerase, a homolog of the macrophage migration inhibitory factor (MIF), although their sequence identity is low. nih.govnih.gov

Metal Binding Sites and Cofactor Identity (Zinc vs. Copper)

A key feature of L-dopachrome tautomerase is its nature as a metalloenzyme. While its homology to the copper-containing enzyme tyrosinase initially suggested copper as a cofactor, experimental evidence has firmly established that DCT is a zinc-dependent enzyme. nih.gov

Coordination Environment of Catalytic Metal Ions

Direct analysis of purified DCT has shown the presence of approximately 1.5 zinc atoms per molecule and a lack of copper. nih.gov The zinc ions (Zn2+) are believed to be coordinated by highly conserved histidine residues, which are homologous to the copper-binding histidines in tyrosinase. nih.gov This coordination is predicted to be tetrahedral, a common geometry for zinc in enzymatic active sites. nih.govnih.gov The substitution of zinc for copper is thought to be the reason DCT catalyzes a tautomerization reaction rather than the oxidation reactions catalyzed by tyrosinase. nih.gov

Characterization of Specific Metal-Binding Domains (e.g., MeB1, MeB2)

L-dopachrome tautomerase contains two conserved metal-binding domains, often referred to as MeA and MeB. nih.gov These domains house the histidine residues responsible for coordinating the zinc ions that are essential for the enzyme's catalytic activity. nih.gov While the exact nomenclature can vary in the literature, the presence of two distinct metal-binding regions is a consistent feature in the structural analysis of DCT and its homologs. nih.gov

Active Site Architecture and Residues

The active site of L-dopachrome tautomerase is a pocket where the substrate, L-dopachrome, binds and is converted to DHICA. The architecture of this site is crucial for its specific catalytic function. The N-terminal proline residue is considered essential for the tautomerase activity. nih.gov

Identification and Characterization of Key Catalytic Residues

The catalytic activity of L-Dopachrome Tautomerase is fundamentally dependent on its ability to bind two zinc ions (Zn²⁺) per subunit within its active site. uniprot.orgresearchgate.net This coordination is achieved by specific histidine residues, which are highly conserved and homologous to the copper-binding histidines in tyrosinase. researchgate.net The substitution of copper with zinc is critical, as the redox-inactive Zn²⁺ facilitates a tautomerization reaction rather than the oxidation reactions catalyzed by tyrosinase. researchgate.net

Key residues involved in forming the di-zinc center have been identified through sequence analysis and homology modeling. uniprot.orgnih.gov The active site is composed of two distinct metal-binding domains, MeA and MeB, which are brought together during protein folding to form a characteristic four-α-helix bundle. nih.gov Within this structure, six histidine residues coordinate the two zinc ions. uniprot.org

Another critical residue, Arginine-194 (Arg194), has been identified as vital for catalytic function. nih.gov In the slaty mouse model, a single point mutation replacing this arginine with glutamine (R194Q) drastically reduces the enzyme's catalytic efficiency. nih.gov Homology models place Arg194 on the edge of the active site cavity, where it is positioned appropriately to interact with the substrate. nih.gov Its mutation likely alters the enzyme's ability to bind or correctly orient the L-dopachrome substrate, thereby impairing catalysis. nih.gov

ResiduePositionFunctionAssociated Zinc Ion
Histidine189Zn²⁺ CoordinationZn²⁺ A
Arginine194Substrate binding/orientationN/A
Histidine211Zn²⁺ CoordinationZn²⁺ A
Histidine220Zn²⁺ CoordinationZn²⁺ A
Histidine369Zn²⁺ CoordinationZn²⁺ B
Histidine373Zn²⁺ CoordinationZn²⁺ B
Histidine396Zn²⁺ CoordinationZn²⁺ B

Structural Context of the Region Corresponding to L-Dopachrome Tautomerase (197-205) within the Active Site

The peptide region spanning amino acids 197-205 is strategically located within the enzyme's catalytic core. This segment is situated directly between two of the key histidine residues that constitute the first zinc-binding domain (MeA): His189 and His211. uniprot.org Furthermore, it is immediately C-terminal to the catalytically crucial Arg194 residue. nih.gov

Given its position, the 197-205 region forms a part of the architecture that constitutes the active site cavity. Its proximity to the zinc-coordinating histidines and the substrate-interacting arginine residue suggests that it plays a vital role in maintaining the precise three-dimensional geometry required for catalysis. This region likely functions as a structural loop that helps to correctly position the catalytic residues and may influence substrate entry into or product exit from the active site.

Structural Features and Domain Organization of L-Dopachrome Tautomerase

L-Dopachrome Tautomerase is a type I transmembrane protein with a well-defined domain structure essential for its function and localization to the melanosome membrane. uniprot.orgnih.gov Its architecture includes an N-terminal signal peptide, a cysteine-rich domain, the central catalytic tyrosinase domain containing the di-zinc active site, and a C-terminal transmembrane helix followed by a short cytoplasmic tail. nih.govebi.ac.uk

Analysis of Cys-Rich Regions (Cys1, Cys2)

The functional importance of this domain is underscored by findings in patients with Oculocutaneous Albinism type 8 (OCA8), a condition caused by mutations in the DCT gene. uniprot.orgnih.gov Specific missense mutations affecting highly conserved cysteine residues within this N-terminal region have been identified, demonstrating their critical role in the protein's biological activity. uniprot.org

MutationPositionEffectAssociated Phenotype
Cys40Ser40Disrupts disulfide bonding/protein foldingOculocutaneous Albinism 8 (OCA8)
Cys61Trp61Disrupts disulfide bonding/protein foldingOculocutaneous Albinism 8 (OCA8)

Secondary and Tertiary Structure Elements within the (197-205) Region and its Proximity

The catalytic core of DCT, like other tyrosinase family members, is dominated by a four-α-helix bundle that creates the active site. nih.gov The zinc-binding histidine residues (His189, His211, His220, etc.) are located within these helices. uniprot.orgnih.gov

Based on computational models, the region corresponding to residues 197-205 does not form a standard α-helix or β-sheet. nih.govrcsb.org Instead, it is predicted to adopt a loop or turn conformation. nih.gov This loop serves as a connector between the α-helix containing His189 and the subsequent α-helix containing His211.

In the tertiary structure, this loop is positioned at the edge of the active site cavity. nih.gov This placement is significant, as it can sterically and electrostatically influence which molecules can access the di-zinc catalytic center. The structural integrity of this loop, anchored by the surrounding helices, is therefore essential for maintaining the active site's conformation and supporting the enzymatic tautomerization of L-dopachrome. nih.gov

Functional Roles in Biochemical Pathways and Cellular Processes

Central Role in Eumelanin (B1172464) Biosynthesis Pathway

DCT plays a pivotal role in the synthesis of eumelanin, the dark pigment responsible for brown and black coloration in skin, hair, and eyes. ontosight.aiqiagen.com It acts at a critical juncture in the melanogenesis cascade, downstream of the initial steps catalyzed by tyrosinase. researchgate.netbiorxiv.org The primary function of DCT is to catalyze the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). ontosight.aiembopress.org This enzymatic conversion is significant because in its absence, L-dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (B162784) (DHI). biorxiv.orgnih.govyoutube.com Both DHICA and DHI are precursors to eumelanin, but they form polymers with different properties. researchgate.net

The enzymatic activity of DCT directly controls the production of DHICA from L-dopachrome. embopress.org By channeling the pathway towards DHICA, DCT influences the type of eumelanin that is ultimately synthesized. nih.gov DHICA-rich eumelanin has distinct characteristics compared to DHI-rich eumelanin. nih.gov The presence of DCT and the subsequent formation of DHICA can initially accelerate the melanogenesis process. nih.govresearchgate.net However, DHICA is more stable than DHI, which can impact the rate of polymerization. nih.govresearchgate.net Research suggests that DHI is essential for the formation of the melanin (B1238610) polymer, and the rate of this polymerization is dependent on the ratio of DHICA to DHI in the cellular environment. nih.gov While DHICA does not readily polymerize on its own, it is incorporated into the growing melanin polymer in the presence of tyrosinase and DHI. nih.gov Therefore, DCT's role in producing DHICA is a critical regulatory step that affects the structure and composition of the final melanin polymer. nih.gov

Interactions with Other Melanogenic Enzymes (e.g., Tyrosinase, TYRP1)

DCT functions as part of a multi-enzyme complex within the melanosome, the specialized organelle for melanin synthesis. researchgate.net It has significant structural homology with other key melanogenic enzymes, namely tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1). biologists.com While it has been proposed that these enzymes form a complex to regulate each other's activity and stability, direct in vivo evidence for a stable complex containing all three is still being investigated. researchgate.netnih.gov

Contribution to Detoxification Pathways and Protection Against Reactive Intermediates

The process of melanin synthesis generates several reactive and potentially cytotoxic intermediates. nih.govnih.govresearchgate.net One of the crucial roles attributed to DCT is the detoxification of these harmful molecules, particularly the indolic intermediates. nih.govresearchgate.netresearchgate.netnih.gov The spontaneous rearrangement of L-dopachrome leads to the formation of DHI, which is a highly reactive species. researchgate.netnih.gov DCT mitigates the accumulation of this toxic intermediate by efficiently converting L-dopachrome into the less reactive DHICA. researchgate.netnih.gov

Studies have shown that DCT can decrease the binding of these reactive melanogenic precursors to proteins like bovine serum albumin, thereby preventing the formation of covalent adducts and protein aggregation. researchgate.netnih.gov This protective mechanism is dose-dependent on the concentration of DCT. nih.gov By limiting the formation of highly reactive decarboxylated indolic species, DCT plays a significant role in protecting melanocytes from the cytotoxic effects of melanin synthesis. researchgate.netnih.gov This detoxification function is considered a pivotal aspect of its role in melanogenesis. nih.govresearchgate.net

Potential Roles Beyond Melanogenesis

While DCT is primarily recognized for its function in melanin production, there is emerging evidence suggesting it may have roles outside of this pathway. semanticscholar.org The gene encoding DCT is expressed in tissues other than pigment cells, such as the developing telencephalon in the brain. nih.gov This has led to speculation that DCT might serve as a detoxifying enzyme within neuronal tissue as well. nih.govresearchgate.net Furthermore, the broader family of tyrosinase-related proteins, to which DCT belongs, is being explored for its involvement in cellular processes related to development and response to environmental and therapeutic stressors in both normal and cancerous cells. oapen.orgresearchgate.net Another related protein, macrophage migration inhibitory factor (MIF), which also exhibits L-dopachrome tautomerase activity, is a known regulator of innate immunity and inflammation, further suggesting that the functional scope of this enzymatic activity may be broader than just pigmentation. wikipedia.org

Regulation of L Dopachrome Tautomerase Activity and Expression

Transcriptional Regulation

The transcription of the DCT gene is a highly regulated process, ensuring its expression is largely restricted to pigment cells. wikigenes.org This cell-specific expression is orchestrated by a combination of transcription factors and specific DNA regulatory elements.

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, function, and survival. nih.govnih.gov It plays a pivotal role in controlling the expression of several melanogenic genes, including DCT. nih.govwikipedia.org MITF directly governs the transcription of the tyrosinase, tyrosinase-related protein 1 (TYRP1), and DCT genes, which encode the three primary enzymes in the melanin (B1238610) synthesis pathway. nih.gov

The regulatory effect of MITF on DCT transcription can be complex, acting as both a repressor and an activator depending on the cellular context and the presence of cofactors. nih.gov For instance, the coactivator p300/CBP can switch MITF from a repressor to an activator of DCT transcription. nih.gov The activity of MITF itself is also subject to regulation by various signaling pathways, including the Wnt signaling pathway, which upregulates the M promoter of the MITF gene, a promoter specifically active in melanocytic lineage cells. nih.gov Additionally, other transcription factors such as PAX3, SOX10, and CREB can also enhance the activity of the M promoter, thereby influencing MITF-M levels and its downstream targets like DCT. nih.gov The interplay between MITF and other factors like GLI2, a transcription factor downstream of the Hedgehog signaling pathway, can lead to the repression of TRP2 expression. researchgate.net

The significance of MITF in pigmentation is underscored by the fact that mutations in the MITF gene can lead to auditory-pigmentary syndromes, such as Waardenburg syndrome type 2, which is characterized by hearing loss and changes in skin, hair, and eye pigmentation. mdpi.com

Table 1: Key Transcriptional Regulators of L-Dopachrome Tautomerase

Regulator Role Mechanism of Action
MITF Master regulator Directly binds to the M-box in the DCT promoter to control its expression. Can act as both an activator and a repressor. nih.govnih.gov
SOX10 Synergistic activator Works in conjunction with MITF to activate DCT expression, representing a direct target of SOX10 in melanocytes. deepdyve.com
p300/CBP Coactivator Interacts with MITF to switch its function from a repressor to an activator of DCT transcription. nih.gov
GLI2 Repressor Can repress TRP2 transcription, a mechanism that contributes to the phenotypic plasticity of melanoma cells. researchgate.netnih.gov
CREB Activator Upregulates the M promoter of the MITF gene, thereby indirectly influencing DCT expression. nih.gov
PAX3 Activator Upregulates the M promoter of the MITF gene, contributing to the regulation of MITF-M in melanocytes. nih.gov
LEF1 Synergistic activator Interacts with MITF to synergistically activate DCT expression, a process enhanced by β-catenin. nih.gov

The specific expression of the DCT gene in pigment cells is governed by distinct regulatory regions within its promoter. wikigenes.org A critical element is the M-box (GTCATGTGCT), a conserved sequence found in the promoters of melanocyte-specific genes, which serves as the binding site for MITF. nih.gov Computational analysis has revealed that the region containing the M-box also harbors binding sites for other transcription factors, including estrogen receptor alpha (ER-alpha), USF-1, TFE-3, Isl-1, and AP-1, suggesting a complex interplay of factors in regulating DCT transcription. nih.gov

Studies have identified two primary regulatory regions that are essential for the pigment cell-specific expression of the DCT gene: a 32-bp element and the proximal promoter region. wikigenes.org The synergistic action of transcription factors binding to these sites ensures the precise control of DCT expression. For example, the transcription factor OTX2 has been shown to activate the DCT gene promoter through a specific OTX-2-binding site, contributing to its expression in the retinal pigment epithelium (RPE). wikigenes.org Furthermore, two functional GLI2 binding sites have been identified within the TRP2 promoter that are crucial for its responsiveness to TGF-beta and GLI2, with one of these sites overlapping a CREB binding site. nih.gov

Post-Translational Modifications

Following its synthesis, the L-dopachrome tautomerase protein undergoes several post-translational modifications that are critical for its proper folding, stability, trafficking, and enzymatic activity.

N-glycosylation, the attachment of oligosaccharide chains (glycans) to asparagine residues, is a primary post-translational modification of DCT. nih.gov This modification plays a crucial role in the proper folding and trafficking of the protein. DCT is a type I membrane protein, and like other members of the tyrosinase-related protein family, it is a glycoprotein. nih.govnih.gov

Studies have shown that DCT exists in two distinct glycoforms with different sensitivities to endoglycosidases. nih.gov The proper glycosylation of DCT is essential for its stability and function. Inhibition of glycosylation can lead to a decrease in the molecular mass of the enzyme and affect its activity. spandidos-publications.com In fact, immaturely glycosylated forms of tyrosinase, a related melanogenic enzyme, have been found to associate with the chaperone protein Hsp70, suggesting a quality control mechanism that links proper glycosylation to protein function. spandidos-publications.com While both DCT (TRP-2) and tyrosinase-related protein-1 (TRP-1) are N-glycosylated, tyrosinase appears to be more sensitive to disruptions in early N-glycan processing in terms of its maturation and catalytic activity. nih.govportlandpress.com

As a key enzyme in melanin synthesis, L-dopachrome tautomerase is localized within the melanosomes, the specialized organelles within melanocytes where melanin is produced and stored. wikipedia.orgyoutube.com DCT is an integral membrane protein of the melanosome. wikipedia.org

The proper trafficking of DCT to the melanosome is a regulated process. uniprot.org Studies in mutant mice have shown that even with mutations that affect the enzymatic activity of DCT, the intracellular trafficking and targeting of the mutant protein to melanosomes can remain unaffected. nih.govnih.gov This suggests that the signals for trafficking are distinct from those governing enzymatic function. In knockout mice lacking DCT, the localization of other melanosomal proteins like tyrosinase and TYRP1 appears to be normal, indicating that DCT is not essential for their trafficking. nih.govresearchgate.net The trafficking of DCT to melanosomes is thought to be regulated by a complex of proteins including SGSM2, ANKRD27, RAB9A, RAB32, and RAB38. uniprot.org

Modulation by Endogenous and Exogenous Factors

The activity and expression of L-dopachrome tautomerase can be influenced by a variety of internal and external signals, allowing melanocytes to respond to their environment.

Endogenous factors such as cell-to-cell contact can regulate DCT expression. Increased cell density has been shown to stimulate the expression of the Dct gene and the production of the TRP-2 protein. nih.gov This density-dependent regulation appears to be independent of soluble factors and is likely mediated by direct contact between melanocytes, inducing a coordinated response in the production of tyrosinase-related proteins. nih.gov Hormones can also play a role; for example, steroid hormones have been shown to regulate the transcripts of tyrosinase, TRP-1, and TRP-2. wikipedia.org

Exogenous factors, including various chemical compounds, can also modulate DCT. For instance, the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) acts as a potent repressor of DCT transcription, in contrast to cAMP inducers which have an activating effect. nih.gov This suggests that the DCT gene can be differentially regulated by multiple environmental signals. nih.gov Hinokitiol has been suggested to affect TRP-1 and TRP-2 through post-translational degradation. wikigenes.org Conversely, treatment of proliferating melanocytes with the differentiation inducer hexamethylene bisacetamide (HMBA) leads to an upregulation of TYRP2. wikigenes.org Anemonin, a compound found in C. crassifolia, inhibits melanin synthesis by suppressing the transcription of genes encoding TYR, TRP1, and TRP2. nih.gov

Table 2: Modulators of L-Dopachrome Tautomerase Activity and Expression

Factor Type Effect on DCT
Cell-cell contact Endogenous Increased expression of DCT. nih.gov
Steroid hormones Endogenous Regulation of DCT transcript levels. wikipedia.org
12-O-tetradecanoylphorbol-13-acetate (TPA) Exogenous Potent repressor of DCT transcription. nih.gov
cAMP inducers Exogenous Activator of DCT transcription. nih.gov
Hexamethylene bisacetamide (HMBA) Exogenous Upregulation of TYRP2 expression. wikigenes.org
Hinokitiol Exogenous May induce post-translational degradation of TRP-2. wikigenes.org
Anemonin Exogenous Inhibits the transcription of the gene encoding TRP2. nih.gov

Influence of Cellular Environment and Stress Responses

The expression and activity of L-dopachrome tautomerase are intricately linked to the cellular environment and are modulated by various stress responses. The expression of the DCT gene is primarily regulated by the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function. wikipedia.orgnih.gov

The cellular signaling landscape plays a crucial role in DCT regulation. For instance, agents that increase cyclic AMP (cAMP) levels act as activators of DCT transcription. nih.gov Conversely, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent repressor of its transcription. This demonstrates that DCT expression can be differentially regulated by multiple environmental signals. nih.gov The transcriptional coactivator p300/CBP can switch MITF from a repressor to an activator of DCT transcription, highlighting the contextual nature of its regulation. nih.gov

DCT also plays a significant role in cellular stress responses. There is growing evidence that DCT is involved in protecting melanocytic cells from damage induced by reactive oxygen species (ROS) and contributes to tumor resistance against environmental and therapeutic stress. semanticscholar.orgmdpi.com Cellular senescence, a state of irreversible growth arrest often triggered by stress, is associated with significant changes in the expression of differentiation-related genes like DCT. nih.gov In senescent melanocytes, MITF is downregulated, leading to altered DCT expression. nih.gov This can, in turn, affect the cell's function and its ability to survive environmental stresses. nih.gov Furthermore, histone deacetylase inhibitors like trichostatin A can counteract the repression of DCT caused by TPA, indicating a role for chromatin remodeling in the regulation of its expression. nih.gov

Mutations within the Dct gene can also be viewed as a response to an internal cellular stressor, leading to altered enzyme function. For example, the slaty mutation (R194Q) in mice reduces DCT activity threefold. nih.govnih.gov An even more significant reduction of 28-fold is seen with the slaty light mutation (G486R). nih.gov These mutations have been shown to shift the balance of melanin synthesis, increasing the production of pheomelanin (red/yellow pigment) at the expense of eumelanin (B1172464) (brown/black pigment). nih.govnih.gov This suggests that the enzymatic activity of DCT is a key determinant in the type of melanin produced. nih.gov

Table 3: Influence of Cellular Environment and Stress on L-Dopachrome Tautomerase
FactorType of InfluenceEffect on DCTSource
Microphthalmia-associated transcription factor (MITF)Transcriptional RegulationPrimary regulator of expression; can act as repressor or activator wikipedia.orgnih.gov
cAMP inducersCellular SignalingActivation of transcription nih.gov
12-O-tetradecanoylphorbol-13-acetate (TPA)Cellular SignalingPotent repression of transcription nih.gov
p300/CBPTranscriptional CoactivatorSwitches MITF from a repressor to an activator nih.gov
Trichostatin AHDAC InhibitorCounteracts TPA-mediated repression nih.gov
Reactive Oxygen Species (ROS)Cellular StressDCT protects cells from ROS-induced damage mdpi.com
Cellular SenescenceCellular StateAltered (typically decreased) expression nih.gov
Slaty and Slaty light mutationsGenetic AlterationReduced enzymatic activity and shift from eumelanin to pheomelanin synthesis nih.govnih.gov

Investigative Methodologies for L Dopachrome Tautomerase Research

Enzymatic Assays and Kinetic Analysis

The enzymatic function of L-dopachrome tautomerase is primarily assessed through assays that measure its catalytic activity and kinetic parameters. These methods are fundamental to understanding how the enzyme functions and how its activity is regulated.

Spectrophotometric Methods for Tautomerase Activity Quantification

Spectrophotometry is a widely used technique to quantify the activity of L-dopachrome tautomerase. nih.govresearchgate.net One common method involves monitoring the decrease in absorbance at 475 nm, which corresponds to the decoloration of the substrate, L-dopachrome. researchgate.net However, this method has limitations due to the inherent instability of L-dopachrome and the non-enzymatic conversion that occurs simultaneously. nih.govresearchgate.net

A more specific and reliable spectrophotometric assay has been developed that overcomes these issues. This method measures the increase in absorbance at 308 nm, which is characteristic of the formation of the product, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govresearchgate.net This approach allows for a more accurate determination of the enzyme-specific tautomerization, as it is not affected by the spontaneous degradation of L-dopachrome. nih.govresearchgate.net The preparation of L-dopachrome for these assays is often achieved through the oxidation of L-dopa using sodium periodate. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the detailed analysis of the products of the L-dopachrome tautomerase reaction. nih.gov This technique allows for the separation, identification, and quantification of the various compounds present in the reaction mixture. HPLC analysis is crucial for confirming the specific product formed, which is DHICA, and for distinguishing it from other potential products like 5,6-dihydroxyindole (B162784) (DHI). nih.gov

In a typical HPLC analysis, the reaction mixture is injected into a column that separates the components based on their physicochemical properties. The eluted compounds are then detected, often by UV-Vis or fluorescence detectors. nih.gov By comparing the retention times and spectral properties of the peaks with those of known standards, researchers can accurately quantify the amounts of substrate consumed and product formed. nih.gov This information is essential for detailed kinetic studies and for investigating the effects of mutations or inhibitors on enzyme activity. nih.gov

Molecular Biology Techniques

Molecular biology techniques are indispensable for studying L-dopachrome tautomerase at the genetic and protein levels. These methods provide insights into the regulation of the DCT gene, the functional significance of specific amino acid residues, and allow for the production of recombinant protein for further studies.

Gene Expression Analysis (e.g., RT-PCR, Western Blot)

The expression levels of the DCT gene and the corresponding protein are analyzed using techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western blotting. RT-PCR is used to quantify the amount of DCT mRNA transcripts in cells or tissues. nih.govnih.gov This method involves converting the mRNA into complementary DNA (cDNA), which is then amplified by PCR. The level of amplification is proportional to the initial amount of mRNA, providing a measure of gene expression. nih.gov

Western blotting is employed to detect and quantify the DCT protein. nih.gov In this technique, protein extracts from cells are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with an antibody specific to DCT, which binds to the protein. A secondary antibody, conjugated to an enzyme or a fluorescent dye, is then used to detect the primary antibody, allowing for the visualization and quantification of the DCT protein. nih.gov These techniques have been used to show that DCT is expressed in melanocytic tumors and that its expression can be correlated with tumor progression. nih.gov

Site-Directed Mutagenesis for Functional Mapping

Site-directed mutagenesis is a powerful technique used to investigate the structure-function relationship of L-dopachrome tautomerase. nih.govcreative-biolabs.com This method involves introducing specific mutations into the DCT gene to alter individual amino acid residues in the protein. creative-biolabs.comresearchgate.net By comparing the activity of the mutated enzyme to that of the wild-type enzyme, researchers can determine the importance of specific residues for catalysis, substrate binding, and protein stability. nih.gov

For example, site-directed mutagenesis has been used to demonstrate that the N-terminal proline residue is essential for the catalytic activity of human D-dopachrome tautomerase. nih.gov Another study used homology modeling and site-directed mutagenesis to suggest that an arginine residue at position 194 is critical for substrate binding. nih.gov This technique is crucial for creating a detailed map of the functional sites within the enzyme. researchgate.net

Cloning and Recombinant Protein Expression Systems

To obtain large quantities of L-dopachrome tautomerase for biochemical and structural studies, the DCT gene is often cloned into an expression vector and produced in a recombinant host system. nih.govgenebiosystems.comgenebiosystems.com The gene encoding DCT is inserted into a plasmid, which is then introduced into a suitable host, such as E. coli or mammalian cells. nih.govgenebiosystems.com The host cells then transcribe and translate the gene, producing the recombinant DCT protein. genebiosystems.comgenebiosystems.com

The recombinant protein can be produced with tags, such as a His-tag, to facilitate its purification using affinity chromatography. genebiosystems.com The purity of the recombinant protein is typically assessed by SDS-PAGE. genebiosystems.comgenebiosystems.com The availability of purified recombinant DCT has been instrumental in characterizing its enzymatic properties and in developing assays for high-throughput screening of potential inhibitors. genebiosystems.comgenebiosystems.com

Data Tables

Table 1: Spectrophotometric Assay Parameters for L-Dopachrome Tautomerase Activity

ParameterValueReference
SubstrateL-Dopachrome nih.govresearchgate.net
Wavelength for Substrate Disappearance475 nm researchgate.net
Wavelength for Product Formation (DHICA)308 nm nih.govresearchgate.net
Method of L-Dopachrome PreparationOxidation of L-dopa with sodium periodate nih.govresearchgate.net
Optimal pH~6.8 researchgate.net

Table 2: Molecular Biology Techniques for DCT Research

TechniqueApplicationKey FindingsReference
RT-PCRQuantification of DCT mRNADecreased DCT transcripts in mutant melanocytes. nih.gov
Western BlotDetection and quantification of DCT proteinDCT is expressed in melanocytic tumors. nih.gov
Site-Directed MutagenesisFunctional mapping of amino acid residuesN-terminal proline is essential for activity. Arg194 is important for substrate binding. nih.govnih.gov
Cloning and Recombinant ExpressionProduction of purified DCT proteinRecombinant human and mouse DCT produced in E. coli. genebiosystems.comgenebiosystems.com

Structural Biology Approaches

The three-dimensional structure and biophysical properties of L-dopachrome tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), are fundamental to understanding its catalytic mechanism and its role in melanin (B1238610) biosynthesis. Various structural biology and biophysical techniques have been employed to elucidate these characteristics, primarily focusing on its homolog, D-dopachrome tautomerase.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) for L-Dopachrome Tautomerase and its Specific Domains

High-resolution structural data for dopachrome (B613829) tautomerase has been primarily obtained through X-ray crystallography and NMR studies, predominantly on the human D-dopachrome tautomerase homolog.

X-ray Crystallography:

Crystallization of human D-dopachrome tautomerase was achieved using the hanging-drop vapor diffusion method, producing crystals belonging to the trigonal space group P3. uniprot.org The unit cell dimensions were determined to be a = b = 84.2 Å and c = 41.0 Å. uniprot.org These crystals diffracted X-rays to a resolution of 1.6 Å using a synchrotron radiation source, enabling detailed structural analysis. uniprot.org

Nuclear Magnetic Resonance (NMR):

NMR spectroscopy has been utilized to characterize the physicochemical properties of rat D-dopachrome tautomerase in solution. nih.gov One-dimensional ¹H-NMR spectra indicated the presence of a hydrophobic core within the protein, where methyl and aromatic groups are in close proximity. nih.gov Analysis of the NMR spectra allowed for the estimation of the secondary structure content, which was calculated to be approximately 16% α-helix, 68% β-strand, and 16% random coil. nih.gov The high β-strand content is thought to contribute to the enzyme's significant thermal stability, with a denaturation temperature observed to be between 90-100°C. nih.gov Furthermore, NMR studies of L-DOPA oxidation have provided evidence for the formation of intermediates such as dopaquinone, leukodopachrome, and dopachrome. uniprot.org

Structural Insights into D-dopachrome Tautomerase
TechniqueOrganism/HomologKey FindingsReference
X-ray CrystallographyHuman D-dopachrome tautomeraseHomotrimeric structure; Resolution of 1.54 Å; Positively charged active site pocket. researchgate.net researchgate.net
X-ray CrystallographyHuman D-dopachrome tautomeraseTrigonal space group P3; Unit cell dimensions a = b = 84.2 Å, c = 41.0 Å; Diffraction to 1.6 Å. uniprot.org uniprot.org
NMR SpectroscopyRat D-dopachrome tautomeraseSecondary structure: 16% α-helix, 68% β-strand, 16% random coil; Presence of a hydrophobic core; High thermal stability. nih.gov nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

As of the current literature, there are no specific studies that have utilized cryo-electron microscopy (cryo-EM) to determine the structure of L-dopachrome tautomerase or its complexes. However, cryo-EM has proven to be a powerful technique for elucidating the high-resolution structures of large and dynamic multiprotein complexes. This technique would be particularly valuable for investigating the interactions of L-dopachrome tautomerase with other components of the melanosome, such as tyrosinase and TYRP1, within a more native-like environment. The potential application of cryo-EM could provide significant insights into the supramolecular organization of the melanin synthesis machinery.

Biophysical Characterization Techniques (e.g., Circular Dichroism)

Biophysical techniques are crucial for characterizing the secondary structure and conformational changes of L-dopachrome tautomerase. While specific circular dichroism (CD) studies on L-dopachrome tautomerase are not extensively reported, other methods have provided insights into its structural composition.

Computational prediction methods are often used to estimate the secondary structure of proteins like dopachrome tautomerase. nih.gov As previously mentioned, NMR studies on rat D-dopachrome tautomerase have estimated its secondary structure content, revealing a high proportion of β-strands. nih.gov Such biophysical data is essential for validating structural models and understanding how the protein's conformation relates to its enzymatic function. Homology modeling has also been employed to build three-dimensional models of the active site of dopachrome tautomerase, suggesting that mutations can alter the enzyme's ability to bind and transform its substrate. nih.gov

Protein-Protein Interaction Studies

The function of L-dopachrome tautomerase is not only defined by its catalytic activity but also by its interactions with other proteins. These interactions can modulate its function and link it to broader cellular processes.

Identification of Binding Partners and Their Functional Implications

Several binding partners of dopachrome tautomerase have been identified, pointing to its involvement in various cellular pathways beyond melanin synthesis.

CD74 and JAB1: The homolog D-dopachrome tautomerase (D-DT) has been shown to bind with high affinity to the MIF receptor, CD74. nih.govnih.gov This interaction can activate the ERK1/2 MAP kinase signaling cascade. nih.govnih.gov D-DT also interacts with the intracellular protein JAB1, which is a known binding partner of MIF involved in cell cycle regulation. nih.gov This suggests that, like MIF, D-DT may play a role in cell cycle control and signalosome function. nih.gov

Bovine Serum Albumin (BSA): In vitro studies have demonstrated that L-dopachrome tautomerase can decrease the binding of indolic melanogenesis intermediates to the model protein bovine serum albumin (BSA) in a concentration-dependent manner. researchgate.netnih.gov DCT also diminishes the aggregation of BSA caused by these melanin precursors. researchgate.netnih.gov These findings suggest a protective role for DCT against the cytotoxicity of reactive melanin intermediates within melanocytes. researchgate.netnih.gov

Calnexin: As a type I membrane N-glycosylated protein, the folding of L-dopachrome tautomerase in the endoplasmic reticulum is assisted by chaperones. Studies on tyrosinase-related proteins have shown that their monoglucosylated precursors interact with the ER lectin chaperone calnexin, which aids in their proper folding.

Identified Binding Partners of Dopachrome Tautomerase and Their Functions
Binding PartnerHomolog StudiedFunctional ImplicationReference
CD74D-dopachrome tautomerase (D-DT)Activation of ERK1/2 MAP kinase signaling cascade. nih.govnih.gov nih.govnih.gov
JAB1D-dopachrome tautomerase (D-DT)Potential role in cell cycle control and signalosome function. nih.gov nih.gov
Bovine Serum Albumin (BSA)L-dopachrome tautomerase (DCT)Protective role against cytotoxicity of melanin intermediates. researchgate.netnih.gov researchgate.netnih.gov
CalnexinTyrosinase-Related Proteins (including DCT)Assistance in proper protein folding in the endoplasmic reticulum.

Advanced Theoretical and Computational Approaches

Molecular Docking Simulations for Substrate and Inhibitor Interactions

Molecular docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of L-dopachrome tautomerase, these simulations are crucial for understanding how its substrate, L-dopachrome, and various inhibitors bind to the active site of the full-length enzyme.

For instance, docking simulations can be used to screen potential inhibitors of DCT, which are of interest in the context of pigmentation disorders and melanoma treatment. By predicting the binding affinity and mode of interaction of small molecules with the enzyme, researchers can prioritize compounds for further experimental validation.

Computational Modeling of Enzyme Kinetics and Reaction Pathways

Computational modeling of enzyme kinetics aims to simulate and analyze the rates of enzymatic reactions and elucidate their detailed mechanisms. For L-dopachrome tautomerase, these models are applied to the full, functional enzyme to understand the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). uniprot.org

These computational approaches can model the entire reaction pathway, including the formation of transition states and the energy barriers associated with each step. This provides a molecular-level understanding of how the enzyme accelerates the tautomerization reaction.

Molecular Dynamics Simulations for Protein Conformational Changes and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of proteins, allowing researchers to study their conformational changes and flexibility over time. MD simulations of the full L-dopachrome tautomerase enzyme have been employed to understand its structural stability and the dynamics of its various domains.

One study focused on the transmembrane segments of DCT, revealing how these regions interact with the lipid bilayer of the melanosome membrane. nih.gov While this study did not specifically analyze the 197-205 region, the insights into the dynamics of the transmembrane domain are crucial for understanding how the enzyme is anchored and oriented within the membrane, which can, in turn, influence the accessibility of the catalytic domain containing the 197-205 peptide.

Bioinformatics Analysis of Sequence Conservation and Domain Architecture

Bioinformatics analyses of L-dopachrome tautomerase have provided significant information about its evolutionary relationships, domain organization, and functional motifs. The full-length human DCT protein is composed of 519 amino acids and has a signal peptide at its N-terminus, followed by a luminal domain, a transmembrane domain, and a short cytoplasmic tail. uniprot.org

The luminal domain contains the catalytic site and is part of the tyrosinase family domain, which is conserved among tyrosinase-related proteins. The 197-205 region is located within this catalytic domain. Bioinformatics tools can predict post-translational modification sites, such as glycosylation sites, which are important for the proper folding and function of the enzyme.

Analysis of Sequence Conservation within the (197-205) Region Across Species and Orthologs

Analysis of sequence conservation of the 197-205 region across different species provides insights into its functional and structural importance. A high degree of conservation suggests that this region is critical for the protein's function, while variability may indicate species-specific adaptations. The 197-205 peptide of human L-dopachrome tautomerase has been identified as an epitope for cytotoxic T lymphocytes, making its sequence conservation relevant for immunotherapy applications. aai.org

Below is a table showing the sequence alignment of the 197-205 region of L-dopachrome tautomerase from various species.

SpeciesUniProt AccessionAmino Acid Sequence (197-205)
Homo sapiens (Human)P40126LLRHSAFLV
Mus musculus (Mouse)P29812LLRHSSFLI
Rattus norvegicus (Rat)P58334LLRHSSFLI
Bos taurus (Cow)Q06436LLRHSAFLV
Gallus gallus (Chicken)O73752LLRHSAFLV
Xenopus laevis (Frog)Q6DFV1LLRHSAFLV

The alignment reveals a high degree of conservation in this region among the selected vertebrates, with minor variations observed in rodents (mouse and rat). The core LLRHSAF motif is highly conserved, suggesting its importance for the structural integrity of this part of the protein. The variation at positions 202 and 205 in rodents might have implications for the immune recognition of this peptide in these species compared to humans.

Comparative and Evolutionary Perspectives of L Dopachrome Tautomerase

Orthologs and Paralogs of L-Dopachrome Tautomerase Across Species

Homologous genes, which share a common evolutionary ancestor, are categorized as either orthologs or paralogs. nih.govstanford.edu Orthologs are genes in different species that evolved from a single ancestral gene through a speciation event, often retaining a similar function. libretexts.org Paralogs, on the other hand, arise from gene duplication within a single species and may evolve new functions over time. libretexts.org

The distribution of L-dopachrome tautomerase and its related enzymes across the animal kingdom reveals a distinct evolutionary pattern. True orthologs of DCT are primarily found in deuterostomes, which include vertebrates like humans (Homo sapiens) and pigs (Sus scrofa), as well as other chordates. nih.govnih.govuniprot.org

In many protostome phyla, including arthropods and mollusks, a functionally analogous enzyme called dopachrome (B613829) converting enzyme (DCE) catalyzes the same step in melanin (B1238610) synthesis. nih.govnih.gov These DCEs belong to the 'yellow' gene family, which was once thought to be restricted to insects, bacteria, and fungi. nih.gov While DCT and DCE perform a similar function, they are structurally distinct and represent a case of functional analogy, where different proteins evolve to carry out the same biochemical reaction. nih.gov The presence of one class of these enzymes (either DCT or DCE) in most phyla suggests a strong selective pressure to maintain this step in melanin production. nih.gov

Gene duplication events have led to the diversification of these enzymes in some species. For instance, within the lophotrochozoan phylum, which includes mollusks, the intronless DCE/yellow gene has undergone genomic diversification in some species while remaining conserved in others. nih.gov The table below summarizes the distribution of DCT and its functional analogs across different species.

Table 1: Distribution of L-Dopachrome Tautomerase (DCT) and Dopachrome Converting Enzyme (DCE) Across Various Species

Gene/ProteinTypeSpecies ExamplePhylum/Group
L-dopachrome tautomerase (DCT)OrthologHomo sapiens (Human)Deuterostome (Vertebrate)
L-dopachrome tautomerase (DCT)OrthologSus scrofa (Pig)Deuterostome (Vertebrate)
L-dopachrome tautomerase (DCT)OrthologOctopus bimaculoidesProtostome (Mollusca)
Dopachrome converting enzyme (DCE/yellow)Functional AnalogDrosophila melanogaster (Fruit fly)Protostome (Arthropod)
Dopachrome converting enzyme (DCE/yellow)Functional AnalogManduca sexta (Tobacco hornworm)Protostome (Arthropod)
Dopachrome converting enzyme (DCE/yellow)Functional AnalogCrassostrea gigas (Pacific oyster)Protostome (Mollusca)

Evolutionary Conservation of Enzymatic Function and Active Site Residues, particularly in relation to the (197-205) Region

The enzymatic function of L-dopachrome tautomerase—catalyzing the conversion of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA)—is a critical step in eumelanin (B1172464) synthesis and is conserved across species possessing the DCT gene. uniprot.orguniprot.org This conservation underscores the importance of regulating the melanin pathway and managing potentially toxic intermediates.

The active site of DCT contains specific amino acid residues crucial for its catalytic activity. In humans, the active site binds two zinc ions (Zn2+), which are coordinated by several histidine residues. uniprot.org While the precise residues within the 197-205 region are not explicitly detailed as direct binding sites in all available literature, this region is located in close proximity to key active site residues. For example, UniProt data for human DCT lists histidine residues at positions 189, 211, and 220 as zinc-binding sites, effectively bracketing the 197-205 region. uniprot.org

Studies on mutant forms of DCT highlight the importance of residues near this area. The slaty mutation in mice involves a single amino acid substitution, Arginine to Glutamine at position 194 (R194Q). nih.gov This mutation, located just outside the 197-205 region, occurs within the active site and leads to a significant reduction in DCT enzymatic activity. nih.gov Homology modeling suggests that this change from a positively charged arginine to a neutral glutamine may alter the enzyme's ability to properly bind or transform its substrate. nih.gov The conservation of residues in and around this 197-205 region is therefore critical for maintaining the structural integrity of the active site and ensuring efficient catalysis.

Phylogenetic Relationships within the Tyrosinase Family and Other Tautomerases

L-dopachrome tautomerase is a member of the tyrosinase protein family, which also includes tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1). These proteins share a significant degree of amino acid sequence identity and are clustered together in the genome, suggesting they arose from gene duplication events from a common ancestral gene. All three play crucial roles in the melanin synthesis pathway.

Phylogenetic analyses based on protein sequences show a clear evolutionary division. DCT proteins from deuterostomes (like vertebrates) consistently cluster together and separately from those in protostomes. nih.gov Within the deuterostome cluster, further divisions are seen, for example, between cephalochordates, urochordates, and vertebrates. nih.gov

The relationship between DCT and the DCE/yellow gene family is more distant. While they perform a similar tautomerase function, they belong to different protein superfamilies. DCE/yellow proteins are characterized by a Major Royal Jelly Protein (MRJP) domain. nih.gov Phylogenetic trees constructed with both DCT and DCE/yellow proteins show that they form distinct clades, confirming they are not direct orthologs but rather represent a case of convergent or parallel evolution of function. nih.gov

DCT is also functionally related to another tautomerase, D-dopachrome tautomerase (D-DT), which is a homolog of the macrophage migration inhibitory factor (MIF). nih.gov However, D-DT and L-DCT are structurally and evolutionarily distinct. D-DT acts on D-dopachrome, which is not typically found in mammals, and its primary recognized roles are related to inflammation and immune response rather than pigmentation. nih.gov

Functional Divergence and Specialization in Different Organisms

Following gene duplication and speciation, L-dopachrome tautomerase and its analogs have undergone functional divergence and specialization in various organisms. nih.gov While the core function of converting dopachrome is often maintained, the physiological context and consequences of this activity can vary significantly.

In humans and other mammals, DCT plays a specialized role beyond simply producing a melanin precursor. It is crucial for protecting melanocytes from oxidative stress by metabolizing toxic intermediates of melanogenesis. nih.govnih.gov Its activity also influences the type of melanin produced; mutations that reduce DCT activity, such as the slaty mutation (R194Q) in mice, have been shown to shift the balance from the production of black/brown eumelanin towards red/yellow pheomelanin. nih.gov

In insects, the functionally analogous DCE/yellow proteins exhibit a remarkable degree of functional diversification. While some 'yellow' proteins are involved in pigmentation, as seen in Drosophila melanogaster, others have evolved entirely new roles. nih.gov For example, not all proteins in the yellow gene family can convert dopachrome. nih.gov The expression of DCE/yellow genes in various tissues and at high levels in some non-insect species, like the parasitic copepod Mytilicola intestinalis, suggests that this gene family has evolved diverse functions beyond pigmentation in other phyla as well. nih.gov

This divergence highlights how an ancestral enzymatic function can be adapted and integrated into different biological processes, from pigmentation and detoxification in vertebrates to a wider, and still not fully understood, range of functions in invertebrates.

Table 2: Functional Divergence of DCT and DCE/yellow Proteins

ProteinOrganism GroupPrimary FunctionSpecialized/Divergent Functions
L-dopachrome tautomerase (DCT)Vertebrates (e.g., Human, Mouse)Catalysis of L-dopachrome to DHICA for eumelanin synthesis. uniprot.orgnih.govProtection of melanocytes from ROS damage; regulation of eumelanin vs. pheomelanin synthesis. nih.govnih.gov
Dopachrome converting enzyme (DCE/yellow)Insects (e.g., Drosophila)Conversion of dopachrome for melanization. nih.govSome family members have lost enzymatic activity and are involved in other processes like behavior. nih.gov
Dopachrome converting enzyme (DCE/yellow)Lophotrochozoans (e.g., Oysters, Copepods)Presumed role in pigmentation. nih.govHigh, tissue-specific expression suggests diverse and potentially novel functions beyond melanogenesis. nih.gov

Future Research Directions in L Dopachrome Tautomerase Biology

Further Elucidation of the Catalytic Mechanism, especially involving the (197-205) Region

The catalytic mechanism of L-dopachrome tautomerase, a zinc-containing enzyme, involves the binding of two Zn2+ ions per subunit. uniprot.orgnih.gov These ions are coordinated by highly conserved histidine residues, which are homologous to the copper-binding sites in tyrosinase. nih.gov This distinction in metal cofactors accounts for the different reactions catalyzed by these enzymes: a tautomerization by DCT versus copper-mediated oxidations by tyrosinase. nih.gov A proposed mechanism suggests that the phenolic and ketonic oxygens of the dopachrome (B613829) substrate interact with the zinc ions, inducing a rearrangement of double bonds in the indolequinone ring. nih.gov

A hallmark of the broader tautomerase superfamily, which includes macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), is the presence of an N-terminal proline that acts as a general base catalyst. nih.govnih.gov This proline is crucial for transferring a proton during the tautomerization reaction. nih.gov While much is known, the precise roles of specific amino acid residues within the active site, particularly within the 197-205 region of L-dopachrome tautomerase, require further detailed investigation. Future research should focus on site-directed mutagenesis studies within this region to pinpoint key residues directly involved in substrate binding and catalysis. Advanced spectroscopic and computational modeling techniques could provide deeper insights into the transition state of the reaction and the dynamic conformational changes the enzyme undergoes.

Discovery and Characterization of Novel Endogenous Modulators and Regulatory Pathways

The activity of L-dopachrome tautomerase is intricately regulated within the melanocyte. While its role in the melanin (B1238610) biosynthesis pathway is established, the endogenous molecules and signaling pathways that modulate its expression and enzymatic activity are not fully understood. uniprot.orgabcam.com Research has shown that DCT can be influenced by various factors, and its expression can be linked to cellular stress responses.

Future research should aim to identify novel endogenous small molecules, peptides, or proteins that can act as allosteric modulators of DCT activity. Screening of cellular extracts and peptide libraries could uncover new regulatory factors. Furthermore, investigating the upstream signaling pathways that control the transcription and translation of the DCT gene will be crucial. This includes exploring the roles of transcription factors, microRNAs, and post-translational modifications in response to various physiological stimuli, such as UV radiation and hormonal signals. Understanding these regulatory networks will provide a more complete picture of how melanin production is controlled.

Exploration of L-Dopachrome Tautomerase as a Target for Biochemical Tools and Probes (excluding therapeutic applications)

The unique enzymatic activity of L-dopachrome tautomerase makes it an attractive target for the development of specific biochemical tools and probes. These tools would be invaluable for studying melanogenesis and other potential cellular processes involving DCT. The development of highly specific inhibitors and activity-based probes can help to dissect the precise function of DCT in complex biological systems.

Investigation of L-Dopachrome Tautomerase in Broader Biochemical Contexts Beyond Melanogenesis

While the primary and most well-characterized function of L-dopachrome tautomerase is in melanin biosynthesis, there is emerging evidence suggesting its involvement in other cellular processes. wikipedia.org Like its homolog MIF, which is a known cytokine involved in inflammation and immunity, DCT may have moonlighting functions that are yet to be fully discovered. wikipedia.org

Future investigations should explore the potential roles of DCT in cellular processes outside of pigmentation. This could involve proteomic studies to identify novel interacting proteins, transcriptomic analyses to find co-regulated genes, and functional assays in non-melanocytic cell types. For instance, given the structural similarities to MIF and D-DT, which can bind to the CD74 receptor, it is worth investigating whether DCT has any role in immune signaling. wikipedia.orgnih.gov Uncovering these broader biochemical contexts will significantly expand our understanding of the physiological importance of L-dopachrome tautomerase.

Q & A

Q. What is the enzymatic mechanism of L-dopachrome tautomerase (197-205) in MIF's biological functions?

L-Dopachrome tautomerase (EC 5.3.3.12) is a catalytic function of macrophage migration inhibitory factor (MIF), converting L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHIC) via keto-enol tautomerization. This activity is mediated by an N-terminal proline residue (Pro1) acting as a catalytic base . MIF’s tautomerase activity is evolutionarily conserved and linked to its pro-inflammatory cytokine functions, including macrophage activation and glucocorticoid counter-regulation . Experimental validation involves spectrophotometric monitoring of L-dopachrome decay at 475 nm, corrected for non-enzymatic substrate degradation .

Q. How is tautomerase activity experimentally measured in MIF studies?

The standard assay uses L-dopachrome methyl ester as a substrate, with enzymatic activity quantified by absorbance decay at 475 nm over time. Key steps include:

  • Fresh preparation of L-dopachrome (non-enzymatic degradation occurs linearly) .
  • Correction for background activity using negative controls (e.g., BSA) .
  • Initial velocity calculation from the linear phase (0–15 seconds) due to rapid substrate instability .
  • Kinetic parameters (e.g., Km ≈ 665 μM for Syrian hamster MIF) derived via Michaelis-Menten fitting .

Q. What structural features enable MIF’s dual role as a cytokine and tautomerase?

MIF forms a homotrimer with a hydrophobic active site pocket accommodating substrates like L-dopachrome. The N-terminal proline (Pro1) is critical for catalysis, while surface residues mediate cytokine receptor binding (e.g., CD74). Structural studies (X-ray crystallography) reveal conserved motifs across species, including humans, mice, and nematodes .

Advanced Research Questions

Q. How can conflicting kinetic data for MIF’s tautomerase activity be resolved?

Discrepancies in reported Km values (e.g., 665 μM in Syrian hamster vs. lower values in human MIF) arise from substrate instability, assay linearity limitations, and species-specific variations . To mitigate:

  • Use high-purity recombinant MIF (>95% by SDS-PAGE/HPLC) .
  • Optimize substrate concentrations (0–800 μM) and pre-incubation conditions .
  • Validate with orthogonal methods (e.g., fluorescence polarization for inhibitor binding) .

Q. What strategies address the non-physiological nature of L-dopachrome as a substrate?

While L-dopachrome methyl ester is a synthetic substrate, recent studies propose endogenous candidates like phenylpyruvate or hydroxyphenylpyruvate . Advanced approaches include:

  • Screening for physiological substrates via metabolomic profiling.
  • Comparative analysis with D-dopachrome tautomerase (EC 4.1.1.84), which specifically processes D-isomers .
  • Investigating MIF’s role in melanin biosynthesis via DCT (tyrosinase-related protein 2) interactions .

Q. How do MIF inhibitors balance tautomerase inhibition and cytokine antagonism?

Potent inhibitors (e.g., sulforaphane, ISO-1) target the catalytic Pro1 residue, disrupting both enzymatic and cytokine activities . Methodological considerations:

  • Use competitive binding assays (fluorescence polarization) to distinguish covalent vs. non-covalent inhibitors .
  • Validate biological effects in immune cell models (e.g., suppression of TNF-α/IL-6 in activated PBMCs) .
  • Address species-specific inhibitor efficacy (e.g., ISO-1 ineffective in Leishmania major MIF) .

Q. What experimental designs resolve controversies over MIF’s tautomerase-activity-dependent signaling?

To dissect enzymatic vs. non-enzymatic functions:

  • Employ catalytically inactive mutants (e.g., Pro1→Ala) in cytokine secretion assays .
  • Combine tautomerase inhibitors with MIF-neutralizing antibodies in disease models (e.g., sepsis, glioma) .
  • Analyze MIF-DDT heterocomplexes for functional redundancy .

Methodological Best Practices

  • Assay Optimization : Pre-warm substrates to 37°C, use fresh buffers, and limit assay duration to <2 minutes to minimize non-enzymatic decay .
  • Data Normalization : Express activity as ΔA475/min/mg protein, with background subtraction from no-enzyme controls .
  • Structural Studies : Co-crystallize MIF with inhibitors (e.g., sulforaphane) to map binding interactions and guide drug design .

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